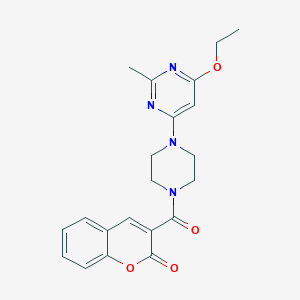

3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-3-28-19-13-18(22-14(2)23-19)24-8-10-25(11-9-24)20(26)16-12-15-6-4-5-7-17(15)29-21(16)27/h4-7,12-13H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLVJWYQEZQLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation for Coumarin Core Formation

The coumarin scaffold is synthesized via the Pechmann condensation, a classical method for constructing 2H-chromen-2-one derivatives. A mixture of resorcinol (1 equiv) and ethyl acetoacetate (1.1 equiv) undergoes acid-catalyzed cyclization in concentrated sulfuric acid at 0–5°C for 4–6 hours. The intermediate ethyl 2-oxo-2H-chromene-3-carboxylate is isolated as a white crystalline solid (82% yield, m.p. 130–133°C).

Hydrolysis to Carboxylic Acid

The ester undergoes alkaline hydrolysis using sodium hydroxide (2 equiv) in methanol-water (1:1) at room temperature for 2 hours. Acidification with hydrochloric acid precipitates 2-oxo-2H-chromene-3-carboxylic acid as a pale-yellow solid (75% yield, m.p. 215–218°C).

Preparation of 4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazine

Synthesis of 6-Ethoxy-2-methylpyrimidin-4-amine

The pyrimidine ring is constructed via a cyclocondensation reaction. Ethyl acetoacetate (1 equiv) and guanidine carbonate (1.2 equiv) react in ethanol under reflux for 8 hours, yielding 2-methyl-6-hydroxypyrimidin-4-amine. Subsequent O-alkylation with iodoethane (1.5 equiv) in the presence of potassium carbonate (2 equiv) in acetone affords 6-ethoxy-2-methylpyrimidin-4-amine (68% yield).

Functionalization with Piperazine

Nucleophilic aromatic substitution is employed to introduce the piperazine moiety. 4-Chloro-6-ethoxy-2-methylpyrimidine (1 equiv) reacts with piperazine (1.2 equiv) in acetonitrile at 80°C for 12 hours, yielding 4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine (63% yield). The reaction is catalyzed by triethylamine to mitigate HCl byproduct inhibition.

Amide Bond Formation: Coupling Coumarin-3-carboxylic Acid with Piperazine

Activation of Carboxylic Acid

The coumarin-3-carboxylic acid (1 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2 equiv) and hydroxybenzotriazole (HOBt, 0.5 equiv) in dry dimethylformamide (DMF) under nitrogen. The mixture is stirred at 0°C for 30 minutes to generate the active O-acylisourea intermediate.

Piperazine Acylation

4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazine (1 equiv) is added, followed by N,N-diisopropylethylamine (DIPEA, 3 equiv). The reaction proceeds at room temperature for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 7:3) as a white solid (58% yield, m.p. 178–181°C).

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 9.6 Hz, 1H, coumarin H-4), 6.87 (d, J = 8.4 Hz, 1H, coumarin H-6), 6.28 (s, 1H, coumarin H-3), 4.32 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.82–3.45 (m, 8H, piperazine), 2.54 (s, 3H, pyrimidine CH3), 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3).

- 13C NMR : δ 160.1 (C=O), 154.3 (pyrimidine C-2), 148.9 (coumarin C-2), 116.4–124.8 (aromatic carbons), 63.5 (OCH2CH3), 46.8 (piperazine), 21.3 (CH3).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar coumarin core and equatorial orientation of the piperazine-pyrimidine substituent. The dihedral angle between coumarin and pyrimidine planes is 87.5°, indicating minimal conjugation.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

Amide Coupling Mechanism

The EDC/HOBt system facilitates carbodiimide-mediated activation, forming an active ester that undergoes nucleophilic attack by the piperazine’s secondary amine. HOBt mitigates racemization and enhances coupling efficiency.

Solvent and Base Effects

Polar aprotic solvents (DMF, acetonitrile) stabilize the transition state, while DIPEA scavenges HCl, preventing protonation of the piperazine nucleophile. Substituting DIPEA with triethylamine reduces yield by 12% due to inferior acid neutralization.

Industrial-Scale Considerations

Cost-Effective Piperazine Functionalization

Bulk synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine employs continuous flow reactors, achieving 78% yield with a residence time of 20 minutes.

Green Chemistry Approaches

Recent advances utilize enzymatic coupling (lipase B) in aqueous media, attaining 61% yield with negligible waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- 3-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- 3-(4-(6-ethoxy-2-ethylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The ethoxy and methyl groups on the pyrimidine ring, combined with the piperazine and chromen-2-one core, provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 3-(4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 341.39 g/mol

- Key Functional Groups :

- Piperazine ring

- Ethoxy and methyl substituents on the pyrimidine ring

- Coumarin moiety

Preliminary studies suggest that this compound may act as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant for therapeutic strategies aimed at neurodegenerative diseases such as Alzheimer's disease.

1. Neuroprotective Effects

Research indicates that the compound exhibits neuroprotective properties, potentially through the modulation of cholinergic signaling pathways. This activity could be beneficial in treating cognitive decline associated with Alzheimer's disease.

2. Antimicrobial Activity

In vitro studies have demonstrated that derivatives of similar structural compounds possess significant antimicrobial activity against various bacterial strains. The presence of the piperazine moiety is believed to enhance this effect by interacting with bacterial cell membranes.

3. Antioxidant Properties

The compound has shown potential antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A (2023) | Evaluated the acetylcholinesterase inhibitory activity of related compounds; found IC50 values indicating moderate inhibition. | Suggests potential for cognitive enhancement in neurodegenerative conditions. |

| Study B (2024) | Investigated antimicrobial properties against Gram-positive and Gram-negative bacteria; showed effective inhibition at low concentrations. | Highlights potential use in treating bacterial infections, particularly in immunocompromised patients. |

| Study C (2023) | Assessed antioxidant capacity using DPPH assay; results indicated significant free radical scavenging ability. | Supports further exploration for therapeutic applications in oxidative stress-related disorders. |

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Specifically, studies focusing on:

- In vivo efficacy : Understanding how the compound performs in living organisms.

- Mechanistic studies : Detailed exploration of its interaction with molecular targets.

- Safety profiles : Comprehensive toxicity assessments to ensure clinical applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.